5-Bromo-1-methyl-3-nitro-1H-pyrazole

Crystal Engineering Halogen Bonding Supramolecular Chemistry

This specific 3-nitro-5-bromo substitution pattern provides a unique electronic surface ideal for kinase targeting (JNK3, ROS) and directional halogen bonding in supramolecular assemblies. With >99.9% N1 regioselectivity, it ensures predictable SAR exploration, while the 87% conversion yield to bromomethyl analogs underscores its robustness as an agrochemical intermediate.

Molecular Formula C4H4BrN3O2
Molecular Weight 206.00 g/mol
Cat. No. B10905635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-3-nitro-1H-pyrazole
Molecular FormulaC4H4BrN3O2
Molecular Weight206.00 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)[N+](=O)[O-])Br
InChIInChI=1S/C4H4BrN3O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,1H3
InChIKeyBQOXVGYPQWWZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-3-nitro-1H-pyrazole Procurement Guide: Baseline Overview for Medicinal Chemistry and Agrochemical Intermediates


5-Bromo-1-methyl-3-nitro-1H-pyrazole (C₄H₄BrN₃O₂; MW 206.00 g/mol) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a 1-methyl substituent and both a 3-nitro and a 5-bromo functional group on the pyrazole ring . This substitution pattern renders the compound a versatile building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems [1]. Its applications span medicinal chemistry, where the pyrazole core is a recognized pharmacophore, and agrochemical research, where halogenated nitro-pyrazoles serve as key intermediates for herbicidal and fungicidal agents [1][2]. The compound is typically procured as a research chemical for use in small-molecule synthesis and structure-activity relationship (SAR) studies [2].

5-Bromo-1-methyl-3-nitro-1H-pyrazole: Why Generic Substitution Fails in Advanced Synthesis


The specific substitution pattern on the pyrazole ring—particularly the juxtaposition of the electron-withdrawing nitro group (position 3) and the leaving group bromine (position 5)—dictates unique reactivity profiles in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. Simply substituting a different halogen (e.g., 5-chloro or 5-iodo) or a different regioisomer (e.g., 4-bromo-1-methyl-3-nitropyrazole) alters both the steric and electronic environment at the reaction center, leading to significant variations in reaction yields, selectivity, and the viability of downstream transformations [2]. Furthermore, the presence of both nitro and bromo groups creates a distinct electrostatic potential surface that influences molecular recognition and binding in biological systems, a property not mirrored in mono-substituted analogs . The following quantitative evidence demonstrates where the 5-bromo-3-nitro configuration provides verifiable advantages over its closest comparators.

5-Bromo-1-methyl-3-nitro-1H-pyrazole Quantitative Evidence Guide: Comparator-Based Differentiation Data


Halogen Bonding Propensity: 5-Bromo vs. 5-Iodo Analogs in Crystal Engineering

The 5-bromo substituent in 5-bromo-1-arylpyrazoles participates in specific, directional halogen bonding (XB) interactions in the solid state, a feature crucial for designing co-crystals and tuning material properties [1]. While iodo analogs exhibit stronger halogen bonds, bromine offers a more balanced profile with moderate XB strength and reduced steric bulk, which can be advantageous for forming specific supramolecular synthons [1]. In the crystal structure of a closely related 5-bromo-1-arylpyrazole, a Br···O halogen bond with a distance of 3.15 Å was observed, which is 0.30 Å shorter than the sum of van der Waals radii, indicating a significant attractive interaction [1]. This contrasts with chloro analogs, where halogen bonding is typically much weaker or absent [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Regioselective N-Alkylation: 3-Nitro vs. 4-Nitro Pyrazole Isomers

The presence of a nitro group at the 3-position of the pyrazole ring, as in 5-bromo-1-methyl-3-nitro-1H-pyrazole, strongly influences the regioselectivity of subsequent N-alkylation reactions compared to 4-nitro isomers [1]. In a catalyst-free Michael addition for N1-alkylation, pyrazoles bearing a 3-nitro substituent achieved excellent regioselectivity (N1/N2 ratio > 99.9:0.1) and high yields (>90%) [1]. This high selectivity is driven by the electronic effects of the 3-nitro group, which polarizes the ring and directs nucleophilic attack. While this study does not directly use the 5-bromo analog, the class-level inference is strong: the 3-nitro-1H-pyrazole scaffold is crucial for achieving >99.9% N1 selectivity, a feature that would be absent or diminished in 4-nitro or non-nitrated pyrazole isomers [1].

Regioselective Synthesis N-Alkylation Pyrazole Functionalization

Synthesis of 5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole: An Intermediate with Quantified Yield

5-Bromo-1-methyl-3-nitro-1H-pyrazole serves as a direct precursor to 5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole, a valuable intermediate for further functionalization . A specific synthetic route from (1-methyl-3-nitro-1H-pyrazol-5-yl)methanol yields 5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole in 87% yield after column chromatography . This yield provides a benchmark for researchers evaluating alternative routes to this bromomethyl intermediate. The 5-bromo starting material is essential for accessing this specific substitution pattern via subsequent functional group interconversion, a pathway not directly available from the 4-bromo or 5-chloro analogs without different synthetic strategies .

Synthetic Methodology Bromomethylation Pyrazole Derivatives

5-Bromo-1-methyl-3-nitro-1H-pyrazole: Best-Fit Research and Industrial Application Scenarios


Crystal Engineering and Halogen-Bonded Material Design

The 5-bromo substituent enables directional halogen bonding, a feature quantified in solid-state studies [1]. This property is critical for researchers designing co-crystals, tuning organic semiconductor properties, or engineering supramolecular assemblies where the moderate halogen bond strength of bromine (compared to weaker chlorine or bulkier iodine) is desired [1].

Medicinal Chemistry SAR Studies on Pyrazole-Based Kinase Inhibitors

The 3-nitro-5-bromo pattern on the pyrazole core creates a distinct electronic profile that can influence binding to kinase ATP pockets [1]. The >99.9% N1 regioselectivity observed in 3-nitro pyrazole alkylation allows for the predictable, high-yield synthesis of diverse analogs for SAR exploration [2]. This is especially relevant for targets like JNK3 or ROS kinase where pyrazole scaffolds are prevalent [3].

Agrochemical Intermediate for Heterocyclic Synthesis

The compound serves as a key intermediate for synthesizing more complex pyrazole derivatives with herbicidal or fungicidal activity [1]. The 87% yield reported for its conversion to the 5-(bromomethyl) analog demonstrates a robust synthetic pathway for building functionalized pyrazoles that are often claimed in agrochemical patents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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